Ethyl 4-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Ethyl 4-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C27H34N4O5 and its molecular weight is 494.592. The purity is usually 95%.
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Biological Activity
Ethyl 4-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various research studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Tetrahydropyrimidine core : Contributing to its pharmacological properties.
- Piperazine moiety : Known for its diverse biological activities.
- Ethoxy and methoxy substituents : Potentially enhancing lipophilicity and biological interaction.
Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains.
Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Pseudomonas aeruginosa | 20 | 8 |
Anticancer Activity
Studies have explored the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects on several cancer cell lines.
Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
---|---|---|
MCF-7 (Breast Cancer) | 5.0 | 3.23 (Doxorubicin) |
HCT116 (Colon Cancer) | 6.5 | 4.50 (Doxorubicin) |
Neuropharmacological Effects
The piperazine component is associated with neuropharmacological activities. Preliminary studies suggest that the compound may exhibit anxiolytic and antidepressant-like effects in animal models.
The biological activity of this compound may be attributed to:
- Receptor Binding : Interaction with serotonin and dopamine receptors.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation.
- Membrane Disruption : The ability to disrupt bacterial membranes leading to cell death.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of tetrahydropyrimidine derivatives highlighted the effectiveness of the compound against resistant strains of bacteria. The results indicated a promising alternative for antibiotic development.
Case Study 2: Cancer Cell Line Testing
In a comparative study involving various tetrahydropyrimidine derivatives, this compound exhibited superior cytotoxicity against breast and colon cancer cell lines compared to standard chemotherapeutic agents.
Properties
IUPAC Name |
ethyl 4-(4-ethoxyphenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O5/c1-4-35-21-11-9-19(10-12-21)25-24(26(32)36-5-2)23(28-27(33)29-25)18-30-13-15-31(16-14-30)20-7-6-8-22(17-20)34-3/h6-12,17,25H,4-5,13-16,18H2,1-3H3,(H2,28,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCKUQCCLKFRCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC(=CC=C4)OC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.